![molecular formula C23H29ClO7 B116604 Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate CAS No. 265651-89-6](/img/structure/B116604.png)

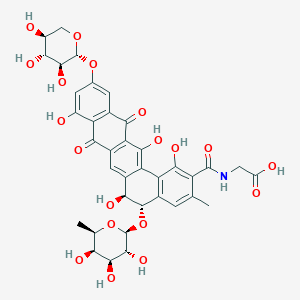

Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate, also known as Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate, is a useful research compound. Its molecular formula is C23H29ClO7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ophthalmic Anti-Inflammatory Agent

Loteprednol Etabonate: is extensively used as an anti-inflammatory agent in ophthalmic conditions . It is particularly effective in treating post-operative inflammation and pain following ocular surgery. Its ability to minimize swelling and redness makes it a valuable component in eye drops and ointments.

Treatment of Allergic Conjunctivitis

This compound is also employed in the management of allergic conjunctivitis . It helps alleviate itching, redness, and swelling associated with allergic reactions in the eye, providing relief to patients suffering from seasonal allergies.

Particle Size Distribution Analysis in Pharmaceuticals

In the pharmaceutical industry, Loteprednol Etabonate has been the subject of studies focusing on particle size distribution, which is crucial for the drug’s efficacy and stability in suspension forms . The particle size can significantly affect dissolution rates and bioavailability, making this analysis vital for quality control.

Anti-Infective Combination Therapies

Research has been conducted on using Loteprednol Etabonate in combination with anti-infective agents for ophthalmic suspensions . This combination aims to provide both anti-inflammatory and anti-infective benefits, particularly useful in treating conditions like blepharitis or keratitis.

Role in Bioavailability Studies

The compound’s particle characteristics are critical in bioavailability studies, where the drug’s absorption rate into the systemic circulation is assessed . Understanding how the particle size affects bioavailability is essential for optimizing therapeutic outcomes.

Development of Sustained Release Formulations

There is ongoing research into developing sustained-release formulations of Loteprednol Etabonate to prolong its therapeutic effects . Such formulations would be beneficial in reducing the frequency of administration and improving patient compliance.

Corticosteroid for Dry Eye Syndrome

Loteprednol Etabonate: is being studied for its effectiveness in treating dry eye syndrome, a condition characterized by insufficient tear production . Its anti-inflammatory properties may help in reducing the ocular surface inflammation associated with this syndrome.

Analytical Method Development

Analytical methods are being developed to characterize Loteprednol Etabonate and its formulations . These methods are essential for ensuring the consistency and reliability of the compound in various pharmaceutical applications.

properties

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXERAGCQPJPJOT-NGVSTBRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11305530 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)

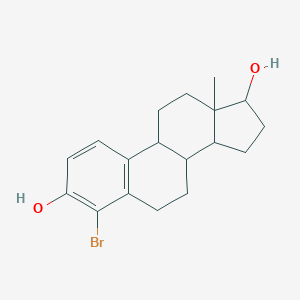

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)